molecular formula C15H14N2O4 B6392747 2-Amino-5-(4-ethoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1261988-09-3

2-Amino-5-(4-ethoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6392747
CAS RN: 1261988-09-3
M. Wt: 286.28 g/mol
InChI Key: YOVHYUZNCIPQOF-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethoxycarbonylphenyl)isonicotinic acid, or 4-EI-2A5P, is an organic compound belonging to the class of isonicotinic acids. It is an important intermediate in the synthesis of pharmaceuticals and has been widely used in scientific research. This compound has been studied for its potential applications in the fields of biochemistry and physiology, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

4-EI-2A5P has been studied for its potential applications in the fields of biochemistry and physiology. It has been used as a substrate in the study of enzymes such as monoamine oxidase and as a ligand in the study of protein-protein interactions. It has also been used to study the effects of inhibitors on the activity of enzymes involved in the metabolism of drugs. Additionally, 4-EI-2A5P has been used in the synthesis of pharmaceuticals such as anti-inflammatory drugs and antibiotics.

Mechanism of Action

4-EI-2A5P is an inhibitor of monoamine oxidase (MAO) enzymes. It binds to the active site of the enzyme and prevents the oxidation of monoamines, such as dopamine and serotonin. This inhibition of MAO activity leads to an increase in the concentrations of monoamines in the brain, which in turn can lead to an increase in mood and energy levels.
Biochemical and Physiological Effects
4-EI-2A5P has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of MAO enzymes, leading to an increase in the concentrations of monoamines in the brain. This increase in monoamines can lead to an increase in mood and energy levels. Additionally, 4-EI-2A5P has been studied for its potential effects on the metabolism of drugs, as well as its potential applications in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

4-EI-2A5P has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in a variety of solvents. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 4-EI-2A5P in laboratory experiments. It is a relatively weak inhibitor of MAO enzymes and is not as effective as other MAO inhibitors. Additionally, it can be toxic in high doses and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-EI-2A5P. It could be used as a substrate in the study of other enzymes, such as acetylcholinesterase or phosphodiesterases. Additionally, it could be used to study the effects of inhibitors on the activity of other enzymes involved in the metabolism of drugs. Furthermore, it could be used in the synthesis of other pharmaceuticals, such as anticonvulsants or antidepressants. Finally, it could be used as a ligand in the study of protein-protein interactions.

Synthesis Methods

4-EI-2A5P can be synthesized from 4-ethoxycarbonylphenyl isonicotinic acid and 2-amino-5-chloropyridine in a reaction catalyzed by palladium acetate. The reaction is conducted in a solvent mixture of dimethylformamide and acetic acid. The reaction is heated to a temperature of 120°C for a period of 2 hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

2-amino-5-(4-ethoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)14(18)19/h3-8H,2H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHYUZNCIPQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688086
Record name 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-09-3
Record name 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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